甲醇-d

描述

Methanol-d (CH3OH-d) is a versatile and widely used organic solvent in both industry and research. It is a colorless, flammable, and volatile liquid with a characteristic odor. Methanol-d is a primary alcohol, which means it has a hydroxyl group (-OH) attached to a saturated carbon atom. It is a polar solvent, which means it has the ability to dissolve both polar and non-polar molecules. It is also miscible with water, which makes it useful for a variety of applications.

科学研究应用

电力制甲醇工艺

甲醇-d 用于电力制甲醇工艺,该工艺涉及电解、甲醇催化剂、动力学、反应器设计和建模、工艺集成、优化和技术经济学 . 该过程从过程系统工程的角度进行回顾,并对主要技术进行了详细评估 .

商品化学品的生物生产

This compound 是一种价格相对便宜且可再生的单碳原料,作为商品化学品生物生产的底物已引起相当大的关注 . 甲醇营养型生物体具有利用甲醇作为唯一碳源和能源的内在能力,是作为平台生物体的合格候选者 .

研究实验室的溶剂

This compound 通常用作研究实验室的溶剂 . 当它转化为甲醛时,它也可用于生产油漆、塑料和炸药等产品 .

链霉素、维生素、胆固醇和激素的生产

This compound 可用作生产链霉素、维生素、胆固醇和激素的溶剂 .

直接甲醇燃料电池的燃料

This compound 用作直接甲醇燃料电池的燃料 . 潜在应用包括交通运输(汽车、公交车、卡车和火车)、便携式设备(如笔记本电脑或智能手机)、固定式发电、建筑物备用电源、军事和海洋应用以及航空航天设备 .

复杂化合物的构建块

This compound 目前被认为是最有用的化学产品之一,是获得更复杂化学化合物(如乙酸、叔丁基甲醚、二甲醚、甲胺等)的有希望的构建块

作用机制

Target of Action

Methanol-d, also known as deuterated methanol, primarily targets the enzyme alcohol dehydrogenase (ADH) in the body . ADH is responsible for the metabolism of alcohols, including methanol . The interaction of Methanol-d with ADH is a key step in its mechanism of action.

Mode of Action

Methanol-d interacts with its primary target, ADH, leading to its metabolism. This process involves the conversion of methanol to formaldehyde by ADH, which is then further metabolized to formic acid by aldehyde dehydrogenase (ALDH) . The presence of ethanol can competitively inhibit this process, as ethanol has a higher affinity for ADH compared to methanol .

Biochemical Pathways

The metabolism of Methanol-d affects several biochemical pathways. The primary pathway is the alcohol dehydrogenase pathway, where methanol is converted to formaldehyde. This is followed by the conversion of formaldehyde to formic acid via the aldehyde dehydrogenase pathway . Additionally, methanol can be utilized in the production of various chemicals, potentially affecting a wide range of metabolic pathways .

Pharmacokinetics

The pharmacokinetics of Methanol-d involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, Methanol-d is rapidly absorbed and distributed throughout the body . Its metabolism primarily occurs in the liver, where it is converted to formaldehyde and then to formic acid . The products of methanol metabolism are excreted through the kidneys . The presence of ethanol can alter the pharmacokinetics of Methanol-d by inhibiting its metabolism .

Result of Action

The primary result of Methanol-d action is the production of formaldehyde and formic acid. These metabolites can cause significant toxicity, leading to symptoms such as decreased level of consciousness, poor coordination, vomiting, abdominal pain, and a specific smell on the breath . Severe cases can result in blindness and kidney failure .

Action Environment

The action of Methanol-d can be influenced by various environmental factors. For instance, the presence of other substances, such as ethanol, can affect its metabolism and toxicity . Additionally, factors such as temperature can influence the rate of methanol metabolism . It’s also worth noting that Methanol-d is used as a solvent in various industrial applications, and its action can be influenced by the specific conditions of these environments .

安全和危害

未来方向

生化分析

Biochemical Properties

Methanol-d is an important compound in biochemical reactions, particularly in fermentation processes involving the methylotrophic yeast Pichia pastoris . This yeast species has a tightly regulated alcohol oxidase 1 promoter (pAOX1), which induces gene expression at suitable methanol concentrations .

Cellular Effects

In cellular processes, Methanol-d influences cell function by acting as a carbon source for growth and maintenance, as well as an inducer for protein expression . If methanol feeding is not well controlled in such a fermentation process, accumulation of the solvent in the growth media can have detrimental effects on the cells .

Molecular Mechanism

At the molecular level, Methanol-d exerts its effects through its interaction with the alcohol oxidase enzyme. This enzyme catalyzes the oxidation of methanol to formaldehyde, a key step in methanol utilization in bacterial methylotrophy .

Temporal Effects in Laboratory Settings

Over time, the levels of Methanol-d in fermentation processes must be monitored to ensure healthy culture and maximum protein production . The stability and degradation of Methanol-d, as well as its long-term effects on cellular function, are crucial factors in bioprocess optimization .

Dosage Effects in Animal Models

It is known that the dosage of Methanol-d must be carefully controlled in fermentation processes to prevent toxic or adverse effects .

Metabolic Pathways

Methanol-d is involved in the metabolic pathway of methanol utilization in methylotrophic bacteria. The alcohol oxidase enzyme, which Methanol-d interacts with, plays a key role in this pathway .

属性

IUPAC Name |

deuteriooxymethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O/c1-2/h2H,1H3/i2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKJLVBELUTLKV-VMNATFBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40932619 | |

| Record name | Methan(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40932619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

33.048 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic liquid; [Sigma-Aldrich MSDS] | |

| Record name | Methyl alcohol-d | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13660 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

97.7 [mmHg] | |

| Record name | Methyl alcohol-d | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13660 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1455-13-6, 4206-31-9 | |

| Record name | Methanol-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1455-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methan(2H)ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001455136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol-O-d1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004206319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methan(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40932619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methan(2H)ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

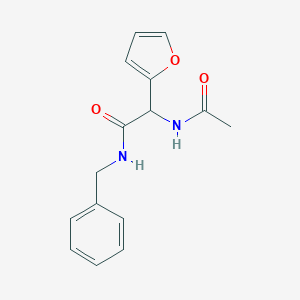

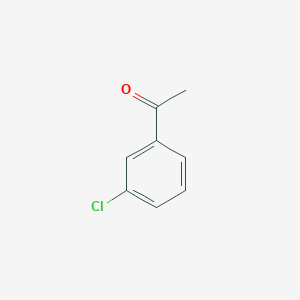

![Imidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B45997.png)